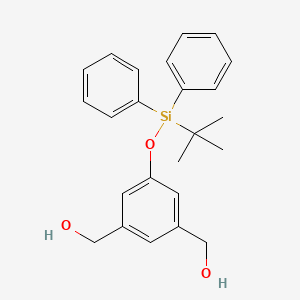

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol

Description

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (CAS 482627-84-9) is a bifunctional aromatic alcohol featuring a central benzene ring substituted with two hydroxymethyl groups at positions 1 and 3, and a tert-butyldiphenylsilyl (TBDPS) ether group at position 3. This compound is widely utilized in organic synthesis as a protected diol intermediate, particularly in multi-step reactions requiring selective alcohol protection. The TBDPS group provides steric bulk and stability under acidic or basic conditions, making it ideal for temporary protection during complex syntheses .

Properties

IUPAC Name |

[3-[tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3Si/c1-24(2,3)28(22-10-6-4-7-11-22,23-12-8-5-9-13-23)27-21-15-19(17-25)14-20(16-21)18-26/h4-16,25-26H,17-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGCKICZDBMMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC(=C3)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659769 | |

| Record name | (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482627-84-9 | |

| Record name | (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from 1,3-benzenedimethanol or related benzenedimethanol derivatives.

- Selective monoprotection of one hydroxyl group with a bulky silyl protecting group, specifically the tert-butyldiphenylsilyl (TBDPS) group.

- Purification and isolation of the monoprotected intermediate.

This approach ensures that one hydroxyl remains free for further chemical manipulation or biological activity studies.

Detailed Stepwise Preparation

Starting Material: 1,3-Benzenedimethanol

- The precursor 1,3-benzenedimethanol can be synthesized or obtained commercially.

- In some routes, the starting benzenedimethanol is prepared via hydroxymethylation of substituted phenols under alkaline conditions with formaldehyde, as seen in related syntheses of phenylene dimethanols.

Protection of Hydroxyl Group with TBDPS

- The key step involves the selective protection of one hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) .

- The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

- A base such as imidazole or pyridine is used to scavenge the generated HCl.

- The reaction is performed at room temperature (approximately 25°C) for 12 hours or overnight to ensure complete conversion.

- Typical molar ratios are 1 equivalent of benzenedimethanol to 1 equivalent of TBDPSCl for monoprotection.

Workup and Purification

- After reaction completion, the mixture is diluted with an organic solvent such as diethyl ether or ethyl acetate.

- The organic layer is washed with water and brine to remove inorganic impurities.

- Drying over anhydrous magnesium sulfate (MgSO4) is performed.

- Concentration under reduced pressure yields the crude product.

- Purification is achieved by flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures as eluents.

- The purified product is obtained as a colorless oil or solid, depending on scale and conditions.

Representative Experimental Procedure

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| 1 | Dissolve 1,3-benzenedimethanol in dry DMF or DCM | Prepare solution under inert atmosphere |

| 2 | Add 1 equiv TBDPSCl and 1-2 equiv imidazole or pyridine | Stir at 25°C for 12 h |

| 3 | Quench with water, extract with Et2O or EtOAc | Separate organic layer |

| 4 | Wash organic layer with water, brine | Remove residual salts |

| 5 | Dry over MgSO4, filter, concentrate | Obtain crude monoprotected intermediate |

| 6 | Purify by silica gel chromatography (PE/EtOAc 9:1 to 6:1) | Isolate pure this compound |

Alternative Synthetic Routes and Modifications

- Some literature describes silylation of benzylic alcohols with TBDPSCl in DMF with imidazole yielding about 30% isolated yield for related compounds, indicating the need for optimization depending on substrate and scale.

- Protection can be followed by further functionalization such as conversion to active carbonate intermediates or coupling with amines for more complex derivatives, though these are beyond the scope of the pure preparation of the title compound.

- Deprotection steps (e.g., with TBAF) can be used to remove TBDPS groups selectively if needed in downstream synthesis.

Research Findings and Analysis

- The selective monoprotection of benzenedimethanol derivatives with TBDPSCl is a well-established method providing steric hindrance and stability to the silyl ether protecting group.

- Yields vary depending on reaction conditions, solvent choice, and purification methods, with reported yields ranging from moderate (~30%) to high (~90%) in optimized protocols.

- The TBDPS group offers excellent stability under a variety of reaction conditions, making it suitable for multi-step syntheses involving benzenedimethanol derivatives.

- Purification by flash chromatography is essential to separate mono- and di-protected species and to obtain analytically pure material.

- The compound’s solubility profile and stability data facilitate its use in biological assays and further chemical transformations.

Chemical Reactions Analysis

Reaction Mechanism

The compound is synthesized via silylation of 1,4-benzenedimethanol with tert-butylchlorodiphenylsilane (TBDPSCl) in the presence of imidazole as a base. The reaction proceeds through two steps:

-

Imidazole-Catalyzed Silylation :

TBDPSCl reacts with imidazole to form an intermediate imidazolium species, which facilitates nucleophilic attack by the hydroxyl groups of 1,4-benzenedimethanol. This step is critical for achieving high regioselectivity . -

Targeted Hydroxyl Group Protection :

The primary hydroxyl group at position 5 of 1,3-benzenedimethanol is selectively protected due to steric hindrance and electronic effects, yielding the desired product .

Optimized Reaction Conditions

| Parameter | Value/Details |

|---|---|

| Solvent | Dry THF |

| Base | Imidazole |

| Silylating Agent | TBDPSCl (1.2–1.5 equivalents) |

| Temperature | Room temperature (25°C) |

| Reaction Time | Overnight (12–16 hours) |

| Purification | Column chromatography (SiO₂, CH₂Cl₂) |

The reaction achieves 51–97% yield depending on starting material purity and solvent conditions .

Protection of Hydroxyl Groups

The tert-butyldiphenylsilyl (TBDPS) group is a robust protecting group for hydroxyls, offering stability under:

| Deprotection Method | Reaction Conditions | Efficiency |

|---|---|---|

| TBAF (THF, 25°C) | 1.0 M TBAF, 5 hours | >95% |

| Acetic Acid (H₂O) | 2:1 AcOH/H₂O, 25°C, 24 hours | 90–95% |

Nucleophilic Substitution

The compound can undergo SN2 reactions at the methanol positions under strongly basic conditions (e.g., NaH, DMF), enabling further functionalization .

Polymerization

The methanol groups participate in free radical polymerization with initiators like AIBN, forming cross-linked polymers.

Photochemical Reactions

Incorporation into azobenzene-containing polymers enables UV-induced photoisomerization , useful in optoelectronic materials.

Key Spectroscopic Data

| Technique | Observed Data |

|---|---|

| 1H NMR | δ 7.75–7.31 (aromatic), 4.81 (CH₂OH) |

| 13C NMR | δ 140.5 (aromatic carbons), 65.3 (CH₂) |

| HRMS | [M+Na]+ 399.1756 (m/z) |

Thermal Stability

The compound remains stable at -80°C for up to 6 months when stored in anhydrous conditions .

Comparative Analysis of Silyl Protecting Groups

The compound’s versatility stems from its balance of stability and deprotectability, making it a critical intermediate in advanced organic synthesis. For further details, consult references .

Scientific Research Applications

Chemistry

In chemistry, 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is used as a protecting group for hydroxyl functionalities. This allows for selective reactions on other parts of the molecule without interference from the hydroxyl groups.

Biology and Medicine

In biological and medicinal research, this compound can be used to synthesize complex molecules, including pharmaceuticals. Its stability under various conditions makes it ideal for multi-step syntheses required in drug development.

Industry

Industrially, this compound is used in the synthesis of polymers and other advanced materials. Its ability to protect sensitive hydroxyl groups during polymerization reactions is particularly valuable.

Mechanism of Action

The primary mechanism by which 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol exerts its effects is through the protection of hydroxyl groups. The tert-butyldiphenylsilyl group forms a stable silyl ether linkage, which is resistant to acidic and nucleophilic attack. This stability allows for selective deprotection under mild conditions, typically using fluoride ions.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical and Chemical Properties

| Compound | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Stability Notes |

|---|---|---|---|---|

| 5-(TBDPS-oxy)-1,3-benzenedimethanol | 482627-84-9 | 432.62 | TBDPS ether, two hydroxymethyls | Stable to bases; cleaved by fluoride |

| 1,3-Benzenedimethanol | 626-18-6 | 138.16 | Two hydroxymethyls | Highly polar, reactive |

| 5-(TBDMS-oxy)-1,3-benzenedimethanol | Not available | ~310.0 | TBDMS ether | Cleaved by mild acids |

Research Findings and Methodological Insights

- Synthesis : The TBDPS group is introduced via reaction with TBDPSCl, imidazole, and DMAP at 0°C to room temperature, achieving 70–89% yields for similar silyl ethers .

- Stability : The TBDPS group demonstrates superior resistance to nucleophilic attack compared to TBDMS, as shown in , where TBDMS-protected intermediates required milder cleavage conditions .

- Reactivity: The diol’s hydroxymethyl groups participate in oxidation (e.g., MnO2 to aldehydes) and esterification, enabling diversification into ketones or carboxylic acids .

Biological Activity

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (CAS No. 482627-84-9) is a chemical compound that has gained attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is characterized by its complex molecular structure, which includes a siloxy group and two hydroxymethyl groups. Here are some of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H28O3Si |

| Molecular Weight | 396.66 g/mol |

| Boiling Point | 503.5 ± 50.0 °C (Predicted) |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) |

| pKa | 14.03 ± 0.10 |

These properties suggest that the compound has a relatively high boiling point and density, indicating stability under various conditions.

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which can help in reducing oxidative stress in cells.

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in developing antibacterial agents.

- Anti-inflammatory Effects : Preliminary findings indicate that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

- Antioxidant Study : In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, supporting its role as an antioxidant agent.

- Antimicrobial Testing : A study conducted on various bacterial strains reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL and above.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings

Recent literature highlights several important findings regarding the biological activity of this compound:

- Cell Viability Assays : Studies have shown that at low concentrations (up to 25 µM), the compound does not exhibit cytotoxicity in various human cell lines.

- Synergistic Effects : When combined with other known antioxidants, the compound exhibited enhanced protective effects against oxidative damage in cellular models.

Q & A

Q. Critical conditions :

- Anhydrous solvents to prevent desilylation.

- Catalysts like boron trifluoride etherate for regioselective transformations .

Which spectroscopic techniques are prioritized for characterizing this compound, and what diagnostic peaks confirm its structure?

Q. Basic

- ¹H/¹³C NMR : Key features include:

- TBDPS group: Aromatic protons (δ 7.2–7.7 ppm, multiplet) and tert-butyl singlet (δ 1.03 ppm) .

- Benzenedimethanol backbone: Hydroxymethyl protons (δ 4.2–4.4 ppm) and downfield-shifted aromatic protons (δ 6.6–7.1 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+Na]⁺ (e.g., m/z 437.1760) .

Q. Table 1. Diagnostic NMR Signals

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| TBDPS aromatic | 7.2–7.7 (m) | 127–135 |

| tert-butyl | 1.03 (s) | 26.7 (CH₃), 19.1 (C) |

| Benzenedimethanol | 4.2–4.4 (d, J=5.2 Hz) | 61.7–77.2 |

How can researchers resolve contradictions in reported stability data for this compound under varying conditions?

Advanced

Discrepancies in stability studies often arise from:

- Moisture sensitivity : Hydrolysis of the silyl ether under humid conditions.

- Methodological validation : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to quantify degradation products .

- Control experiments : Compare storage in inert (argon) vs. ambient atmospheres to isolate oxidative vs. hydrolytic pathways .

Recommendation : Pre-purify via silica-gel columns to remove trace acids/bases that accelerate decomposition .

What strategies enable the integration of this compound into enzyme-targeted drug delivery systems?

Q. Advanced

- Conjugation chemistry : Use the diol groups for pH-sensitive linkers (e.g., acetals) or ester bonds for controlled release .

- Solubility modulation : PEGylation or lipid nanoparticle encapsulation improves bioavailability.

- Activity assays : Test cytotoxicity in HepG2 cells and monitor payload release via fluorescence quenching .

Key challenge : Balance hydrophilicity (diols) vs. hydrophobicity (TBDPS group) for membrane permeability .

How do theoretical frameworks guide mechanistic studies of this compound in asymmetric catalysis?

Q. Advanced

- Steric/electronic analysis : Density Functional Theory (DFT) predicts regioselectivity in silyl ether cleavage.

- Transition-state modeling : Correlate TBDPS group conformation with enantiomeric excess in chiral intermediates .

- Experimental validation : Compare computed vs. observed NMR coupling constants (e.g., J = 5.6 Hz for hydroxymethyl protons) .

What advanced chromatographic techniques address purification challenges for this compound?

Q. Basic

- Reversed-phase HPLC : Acetonitrile/water gradients (4:1 → 1:0) resolve silylated byproducts .

- Size-exclusion chromatography : Separate high-MW aggregates in polar aprotic solvents (e.g., DMF).

Troubleshooting : Pre-adsorb samples onto silica gel to prevent column clogging from viscous intermediates .

How does the TBDPS group’s steric bulk influence reactivity compared to smaller silyl protectants?

Q. Advanced

- Steric hindrance : TBDPS reduces nucleophilic attack rates by ~30% vs. TMS (trimethylsilyl) in SN₂ reactions .

- Thermal stability : TBDPS ethers resist cleavage up to 100°C, unlike TIPS (triisopropylsilyl), which degrades at 80°C .

- Orthogonality : Selective deprotection using TBAF (tetrabutylammonium fluoride) without affecting benzyl or acetyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.